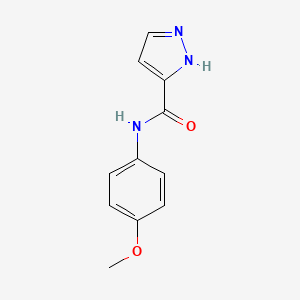
3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde: is a heterocyclic compound that features a pyrazole ring substituted with a hydroxyphenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the condensation of 4-hydroxybenzaldehyde with hydrazine derivatives under controlled conditions. One common method includes the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate in the presence of an acid catalyst, followed by cyclization to form the pyrazole ring. The reaction conditions often require refluxing in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 3-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(4-hydroxyphenyl)-1H-pyrazole-4-methanol.
Substitution: 3-(4-alkoxyphenyl)-1H-pyrazole-4-carbaldehyde or 3-(4-acetoxyphenyl)-1H-pyrazole-4-carbaldehyde.
Scientific Research Applications
Chemistry: In organic synthesis, 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde serves as a versatile intermediate for the construction of more complex molecules. It is used in the synthesis of various heterocyclic compounds and as a building block for pharmaceuticals .
Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. It exhibits biological activities such as anti-inflammatory, antioxidant, and anticancer properties. Researchers are exploring its use in the design of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its ability to form stable complexes with metals makes it useful in material science applications .
Mechanism of Action
The biological activity of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde is attributed to its ability to interact with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in proteins, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to therapeutic effects. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
3-(4-hydroxyphenyl)propanoic acid: This compound shares the hydroxyphenyl group but has a different functional group, leading to distinct chemical properties and applications.
4-hydroxyphenylpyruvate: Another compound with a hydroxyphenyl group, commonly studied for its role in metabolic pathways.
3-(4-hydroxyphenyl)amino)propanoic acid: Known for its anticancer and antioxidant activities, similar to 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde.
Uniqueness: this compound is unique due to the presence of both a hydroxyphenyl group and a pyrazole ring, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in drug design make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
5-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-6-8-5-11-12-10(8)7-1-3-9(14)4-2-7/h1-6,14H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSHTQYMDDOOPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chlorophenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2393250.png)
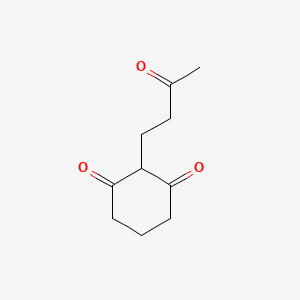
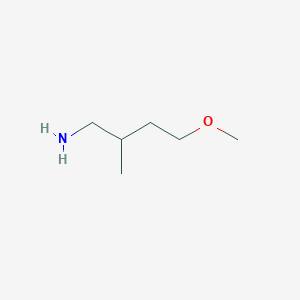
![5-((4-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2393256.png)
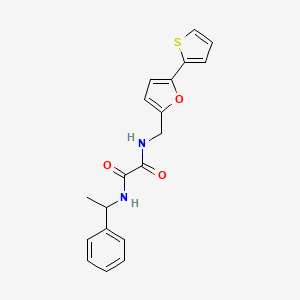
![3-[(2-Benzyl-2-methylpyrrolidin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2393260.png)
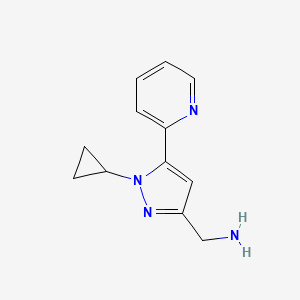
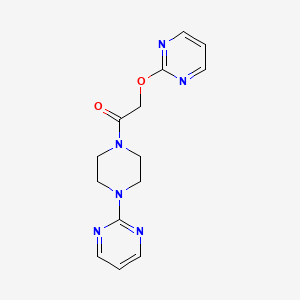
![1-(3,5-Dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2393267.png)
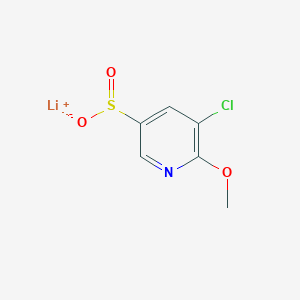

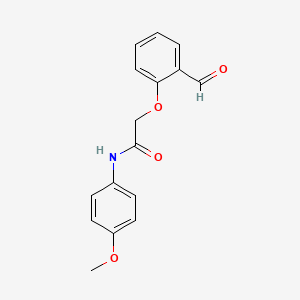
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2393272.png)
